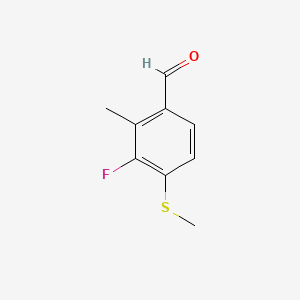
3-Fluoro-2-methyl-4-(methylthio)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-2-methyl-4-(methylthio)benzaldehyde is an organic compound with the molecular formula C9H9FOS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a methyl group, and a methylthio group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methyl-4-(methylthio)benzaldehyde typically involves the introduction of the fluorine, methyl, and methylthio groups onto the benzaldehyde ring. One common method involves the use of fluorination reagents to introduce the fluorine atom, followed by methylation and thiomethylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .
化学反应分析
Types of Reactions
3-Fluoro-2-methyl-4-(methylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol .
科学研究应用
3-Fluoro-2-methyl-4-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-Fluoro-2-methyl-4-(methylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom may enhance the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .
相似化合物的比较
Similar Compounds
3-Fluoro-2-methylbenzaldehyde: Lacks the methylthio group, which may affect its reactivity and applications.
4-(Methylthio)benzaldehyde: Lacks the fluorine and methyl groups, which may influence its chemical properties and uses.
3-Fluoro-2-(methylthio)benzaldehyde: Similar structure but lacks the methyl group, which may impact its behavior in chemical reactions.
Uniqueness
3-Fluoro-2-methyl-4-(methylthio)benzaldehyde is unique due to the presence of all three substituents (fluorine, methyl, and methylthio) on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C9H9FOS |
|---|---|
分子量 |
184.23 g/mol |
IUPAC 名称 |
3-fluoro-2-methyl-4-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C9H9FOS/c1-6-7(5-11)3-4-8(12-2)9(6)10/h3-5H,1-2H3 |
InChI 键 |
FGHGQOYNJIYXGM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1F)SC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


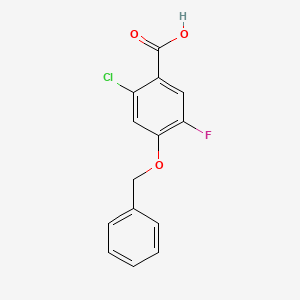
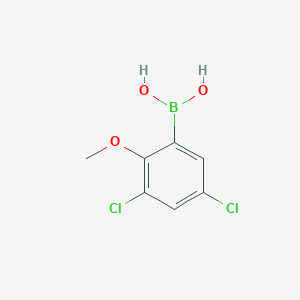
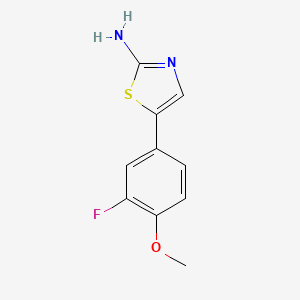
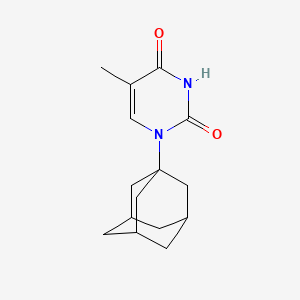
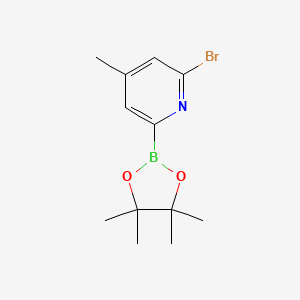
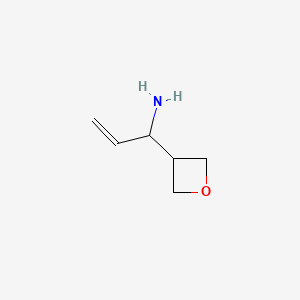
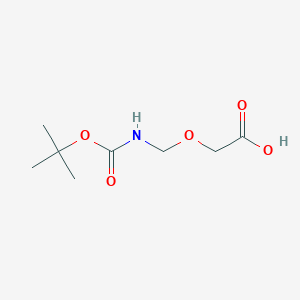
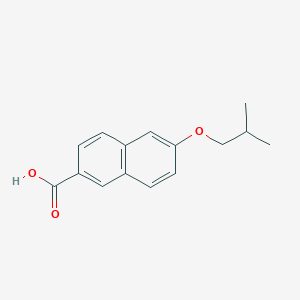
![methyl (3S,6S,9aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B14020679.png)
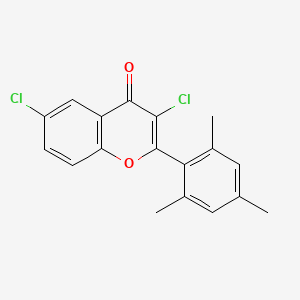
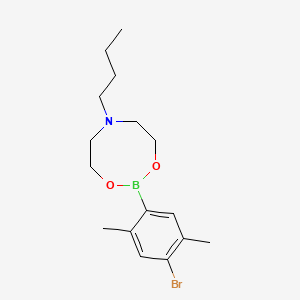
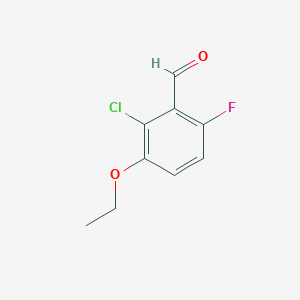
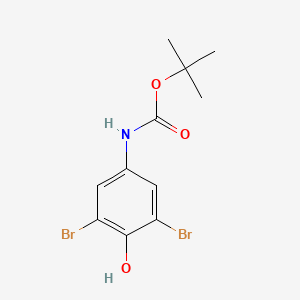
![((1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B14020714.png)
